REACTION_CXSMILES
|
C1(C([C:8]2[CH:9]=[C:10]([NH:14]C(C3C=CN4C=3CSC4C3C=NC=CC=3)=O)[CH:11]=[CH:12][CH:13]=2)=O)SC=CC=1.[C:31]1(C(C2C=C([N+]([O-])=O)C=CC=2)=O)[S:35][CH:34]=[CH:33]C=1.Cl.[OH-].[Na+].[CH2:50]([OH:52])[CH3:51]>C(OCC)C.O>[CH:31]1[S:35][CH:34]=[CH:33][C:51]=1[C:50]([C:11]1[CH:12]=[CH:13][CH:8]=[CH:9][C:10]=1[NH2:14])=[O:52] |f:3.4|
|
Name
|
3-(2-thenoyl)aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CS1)C(=O)C=1C=C(C=CC1)NC(=O)C=1C=CN2C(SCC21)C=2C=NC=CC2
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Stannous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CS1)C(=O)C=1C=C(C=CC1)[N+](=O)[O-]
|
Name
|
solution
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
dihydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at a temperature in the vicinity of 4° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at a temperature in the vicinity of 20° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
TEMPERATURE
|
Details
|
is heated at a temperature in the vicinity of 78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
ADDITION
|
Details
|
is added at a temperature in the vicinity of 15° C
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted 4 times with diethyl ether (400 cc in total)
|
Type
|
WASH
|
Details
|
washed 3 times with distilled water (300 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
ADDITION
|
Details
|
treated with decolourizing charcoal (0.5 g)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 40° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CS1)C(=O)C1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |